molecular formula C13H9ClN6O B2583561 2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide CAS No. 1304398-92-2

2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide

Cat. No.: B2583561
CAS No.: 1304398-92-2
M. Wt: 300.71
InChI Key: MHWZMZMPBXNGPA-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Pyridine Derivative Synthesis: The pyridine moiety is often synthesized separately through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reaction: The triazole and pyridine derivatives are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a controlled manner.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted triazole-pyridine derivatives.

    Oxidation: Formation of oxidized triazole-pyridine derivatives.

    Reduction: Formation of reduced triazole-pyridine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

The compound has shown potential as a bioactive molecule in various biological assays. It is being investigated for its antimicrobial, antifungal, and anticancer properties. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for further biological studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied as a potential inhibitor of enzymes and receptors involved in disease pathways, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to inhibit enzyme activity or disrupt protein-protein interactions. The pyridine moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, such as fluconazole and voriconazole, are well-known for their antifungal properties.

    Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) are essential nutrients with various biological functions.

Uniqueness

2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide is unique due to its combined triazole and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN6O/c14-11-9(3-1-5-16-11)13(21)19-10-4-2-6-17-12(10)20-8-15-7-18-20/h1-8H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWZMZMPBXNGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(N=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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